molecular formula C11H10ClNO2 B2994932 5-chloro-1-propyl-1H-indole-2,3-dione CAS No. 689759-69-1

5-chloro-1-propyl-1H-indole-2,3-dione

Cat. No. B2994932
Key on ui cas rn: 689759-69-1
M. Wt: 223.66
InChI Key: UBUDFCOJUVSSHV-UHFFFAOYSA-N
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Patent
US09079853B2

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using commercially available 5-chloroisatin (purchased from Fisher Scientific) and 1-bromo-propane (purchased from Fisher Scientific). 1H NMR δ 7.57 (m, 2H), 6.88 (d, 1H), 3.69 (t, 2H), 1.74 (m, 2H), 1.00 (t, 3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[C:5]1=[O:14])[CH2:2][CH3:3].[Cl:15]C1C=C2C(=CC=1)NC(=O)C2=O.BrCCC>>[Cl:15][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:14])[C:6]2=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(C(N(C2=CC1)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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